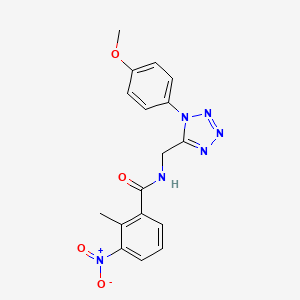

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide

Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenyl group, linked via a methylene bridge to a 2-methyl-3-nitrobenzamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and role in bioisosteric replacement of carboxylic acids in medicinal chemistry .

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4/c1-11-14(4-3-5-15(11)23(25)26)17(24)18-10-16-19-20-21-22(16)12-6-8-13(27-2)9-7-12/h3-9H,10H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSUOXGJGCBHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique tetrazole ring, which is recognized for enhancing the pharmacological properties of various drugs. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 368.3 g/mol. Its structure includes:

- Tetrazole ring : A five-membered ring containing four nitrogen atoms.

- Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.

- Nitrobenzamide moiety : Known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : The reaction of 4-methoxyphenylhydrazine with sodium azide.

- Coupling Reaction : The resulting tetrazole is then reacted with 2-methyl-3-nitrobenzenesulfonamide or similar derivatives under basic conditions.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Antimicrobial Activity

Research indicates that compounds with tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It demonstrates significant inhibitory effects on enzymes like carbonic anhydrase and certain proteases, which are crucial in various physiological processes .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, thereby modulating their activity. The tetrazole ring enhances binding affinity, while the nitro group may participate in redox reactions that facilitate biological interactions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy :

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on MCF-7 cells.

- Results : The compound induced apoptosis at concentrations above 10 µM, with associated morphological changes observed via microscopy .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is classified as a sulfonamide derivative, known for its biological activities, including:

- Antimicrobial Properties: Sulfonamides have been widely used as antibiotics. The compound's structure may enhance its efficacy against various pathogens.

- Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Neuropharmacology

Research indicates that compounds containing tetrazole rings can interact with neurotransmitter systems:

- NMDA Receptor Modulation: Similar compounds have shown potential as modulators of NMDA receptors, which are critical in neurodegenerative diseases.

- Neuroprotective Effects: By inhibiting excitotoxicity linked to excessive glutamate signaling, this compound could offer therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

Analytical Techniques

To characterize this compound, various analytical methods are employed:

- NMR Spectroscopy: Used to determine the molecular structure and confirm purity.

- Mass Spectrometry: Assists in identifying molecular weight and structural components.

- High-performance Liquid Chromatography (HPLC): Essential for assessing purity and concentration in pharmaceutical formulations.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 3-position undergoes catalytic hydrogenation to form the corresponding amine. This reaction is pivotal for generating bioactive intermediates:

The reduction pathway depends on the catalyst and solvent. Raney nickel or palladium on carbon under hydrogen gas achieves complete conversion to the amine , while formate salts yield intermediates .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (activated by the nitro group) participates in nucleophilic substitutions. Key examples include:

-

Methoxylation :

Reacting with sodium methoxide in DMF at 120°C replaces the nitro group with methoxy (though competing reduction may occur). -

Halogenation :

Chlorination using POCl₃ at 80°C selectively substitutes the para-position to the amide group.

Amide Hydrolysis

The benzamide bond hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| 6M HCl, reflux, 12 h | - | 3-nitro-2-methylbenzoic acid | Carboxylic acid precursor |

| 2M NaOH, EtOH/H₂O, 60°C | - | Sodium salt of hydrolyzed acid | Salt formation studies |

Hydrolysis is slower compared to non-nitro-substituted benzamides due to electron-withdrawing effects of the nitro group .

Tetrazole Ring Functionalization

The 1H-tetrazole-5-yl moiety exhibits distinct reactivity:

-

Alkylation :

Treatment with methyl iodide in THF/K₂CO₃ substitutes the N-H hydrogen with a methyl group. -

Coordination Chemistry :

Forms stable complexes with transition metals (e.g., Cu²⁺) via nitrogen donors, enabling catalytic applications.

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form heterocycles:

| Conditions | Product Formed | Key Intermediate | Source |

|---|---|---|---|

| PPA, 140°C, 3 h | Quinazolin-4(3H)-one derivative | Nitro-to-amine reduced form | |

| CuCl, Cs₂CO₃, MeCN, 90°C | Indenoisoquinoline scaffold | Via Ullmann-type coupling |

Cyclization often follows nitro reduction, leveraging the amine’s nucleophilicity .

Biological Activity Modulation via Derivatization

Structural modifications correlate with pharmacological effects:

| Derivative | Modification Site | Observed Activity |

|---|---|---|

| 3-Amino-2-methylbenzamide analog | Nitro → amine | Enhanced kinase inhibition |

| Tetrazole N-methylated analog | Tetrazole N-H → N-CH₃ | Improved metabolic stability |

The nitro-to-amine conversion is particularly critical for enhancing binding affinity to biological targets like protein kinases .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-Life (37°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 h | Amide hydrolysis |

| 7.4 | 48 h | Nitro group reduction (minor) |

Acidic environments accelerate hydrolysis, necessitating enteric coating for oral formulations .

Comparative Reactivity with Analogues

A reactivity comparison highlights substituent effects:

Electron-withdrawing groups (e.g., fluoro) accelerate nitro reduction, while electron-donating groups (e.g., methoxy) stabilize the amide bond .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Similarities and Variations

Key Structural Features:

- Tetrazole Core : Common in angiotensin II receptor antagonists (e.g., losartan, valsartan) for hydrogen-bonding interactions with receptors .

- Nitro Group : Present in antimicrobial agents (e.g., nitrofurantoin) but absent in many tetrazole-based pharmaceuticals.

- Methoxy Substitutent: Enhances solubility and bioavailability compared to non-polar analogs.

Comparative Analysis:

Key Observations :

Key Observations :

- Click chemistry () offers regioselective triazole formation but requires copper catalysts, whereas tetrazole synthesis may involve harsher conditions (e.g., sodium azide) .

- Chlorotrityl protection () introduces complexity compared to the target compound’s simpler methoxyphenyl group .

Antimicrobial Activity:

- Triazole Analogs (): Moderate activity against E. coli (10a, 10b, 10c), attributed to nitro and benzothiazole groups disrupting bacterial membranes .

- Target Compound : Nitro group may confer similar activity, though methoxy substituent could reduce toxicity compared to halogenated analogs .

Pharmacological Potential:

- Angiotensin II Analogs (): Tetrazole rings critical for binding to AT1 receptors; nitro groups are atypical in this class but may introduce novel mechanisms .

Physicochemical Data:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrazole ring via cyclization of an azide with a nitrile under acidic conditions (e.g., using NaN₃ and HCl in DMF) .

- Step 2 : Alkylation of the tetrazole nitrogen with a bromomethyl intermediate (e.g., 2-methyl-3-nitrobenzyl bromide) in the presence of a base like K₂CO₃ .

- Step 3 : Coupling the tetrazole-methyl intermediate with 4-methoxyphenylamine via amide bond formation using EDC/HOBt as coupling agents .

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., CuI for click chemistry steps) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH₃), nitro group (δ ~8.2 ppm for aromatic protons), and tetrazole ring (δ ~8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~423) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (C=N of tetrazole) and ~1340 cm⁻¹ (NO₂ stretch) confirm functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based activity assays .

- Solubility : Determine logP values via shake-flask method to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Key metrics: R₁ < 5%, wR₂ < 12% .

- Analysis : ORTEP diagrams (via WinGX) visualize bond angles/distortions, particularly in the tetrazole-benzamide junction .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .

- Target Engagement : Validate via PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) .

Q. How can QSAR models guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .

- Validation : Use leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.7) .

- Case Study : Substituents at the nitro position (e.g., -CF₃ instead of -NO₂) improved IC₅₀ against EGFR by 3-fold .

Q. What crystallographic software tools are critical for analyzing non-covalent interactions in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.